(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate
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Overview
Description
The compound (5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl diethyl phosphate is a complex organic molecule with a unique structure. This compound belongs to the class of spiro compounds, characterized by a bicyclic system where two rings are connected through a single atom. The presence of multiple chiral centers and functional groups makes it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl diethyl phosphate involves several steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.
Introduction of the dioxolan ring: This step involves the reaction of the spirocyclic intermediate with an appropriate diol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl diethyl phosphate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl diethyl phosphate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl diethyl phosphate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopenta[a]phenanthrene] derivatives: These compounds share a similar spirocyclic core but differ in the functional groups attached.
Dioxolan derivatives: Compounds with a dioxolan ring structure, which may have different substituents.
Phosphate esters: Compounds containing phosphate ester groups, which may have varying alkyl or aryl groups.
Uniqueness
The uniqueness of (5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl diethyl phosphate lies in its specific combination of a spirocyclic core, dioxolan ring, and diethyl phosphate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H41O6P |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
[(5S,10S,13S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] diethyl phosphate |
InChI |
InChI=1S/C25H41O6P/c1-5-29-32(26,30-6-2)31-22-10-9-20-19-8-7-18-17-25(27-15-16-28-25)14-13-23(18,3)21(19)11-12-24(20,22)4/h10,18-21H,5-9,11-17H2,1-4H3/t18-,19?,20?,21?,23-,24-/m0/s1 |
InChI Key |
MFPXBVUASQONDD-IPYNFABXSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)OC1=CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CCC5(C4)OCCO5)C)C |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CCC2C1(CCC3C2CCC4C3(CCC5(C4)OCCO5)C)C |
Origin of Product |
United States |
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